![molecular formula C22H27N3O5 B2940942 (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide CAS No. 391883-22-0](/img/structure/B2940942.png)
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide
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Overview
Description
The compound is a benzamide derivative with a hydrazine group. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide core structure, with the hydrazine group and the triethoxy group attached at specific positions on the benzene ring. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions. The presence of the hydrazine group could make this compound a potential precursor for the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .Scientific Research Applications
Anti-inflammatory Potential
Research suggests that derivatives of benzylidenehydrazinyl compounds can act as anti-inflammatory agents. This particular compound could be explored for its efficacy in reducing inflammation, particularly in conditions like acute lung injury, where controlling inflammation is crucial for patient recovery .
Antioxidant Properties
Compounds with a benzylidenehydrazinyl moiety have shown antioxidant activities. This compound could be investigated for its ability to scavenge free radicals, which could make it useful in preventing oxidative stress-related diseases .
Genotoxicity Assessment
The structural similarity of this compound to other benzylidenehydrazinyl derivatives suggests it could be used in genotoxicity studies. These studies are essential for assessing the potential genetic risks associated with new compounds, especially in the context of cancer research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-4-28-18-12-17(13-19(29-5-2)21(18)30-6-3)22(27)23-15-20(26)25-24-14-16-10-8-7-9-11-16/h7-14H,4-6,15H2,1-3H3,(H,23,27)(H,25,26)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTAFJIRWSLUSE-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)NN=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide |
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